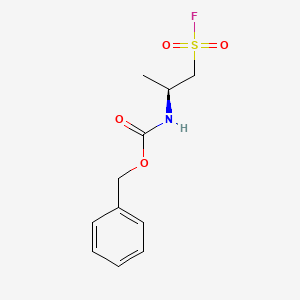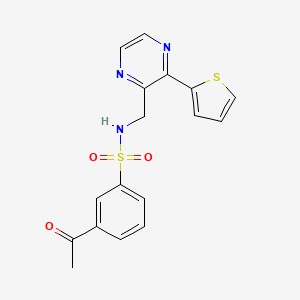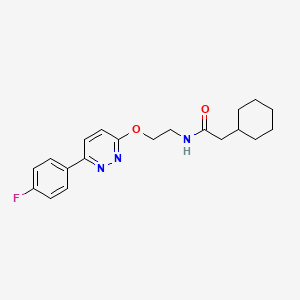![molecular formula C25H27F3N4O2S B2407143 8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline CAS No. 2097938-40-2](/img/structure/B2407143.png)
8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline is a useful research compound. Its molecular formula is C25H27F3N4O2S and its molecular weight is 504.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activities
Research into 4-aminoquinoline derivatives, including compounds structurally related to "8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline," has shown promise in the development of anticancer agents. These compounds exhibit cytotoxicity against a range of cancer cell lines. For instance, a study highlighted a derivative that was effective across different cancer types, showing potential lower toxicity to normal cells. This suggests a promising avenue for anticancer drug development (Solomon, Pundir, & Lee, 2019).
Antimicrobial and Antifungal Activities
A series of fluoroquinolone derivatives related to the mentioned compound has been synthesized and evaluated for their antimicrobial and antifungal properties. These studies reveal that some derivatives show promising activities against pathogens such as Candida albicans and Cryptococcus neoformans, highlighting their potential as antimicrobial agents (Srinivasan et al., 2010).
Antipsychotic and Antidepressant Properties
Compounds structurally similar to "this compound" have been studied for their potential antipsychotic and antidepressant effects. For example, azinesulfonamides of arylpiperazine derivatives, with a semi-rigid alkylene spacer, have shown affinity for dopaminergic and serotoninergic receptors, with promising in vitro and in vivo results suggesting antipsychotic and antidepressant properties (Partyka et al., 2017).
Antimycobacterial Activity
Research into 1-(8-Quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines, compounds related to the one , demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. This suggests potential applications in treating tuberculosis, highlighting the compound's versatility in drug development (Patel et al., 2011).
Molecular Docking and Drug Design
The compound and its derivatives have been subject to molecular docking studies, aiming to understand their interactions with various biological targets. These studies are crucial for drug design, allowing for the optimization of compound structures to enhance their efficacy and selectivity for specific receptors or enzymes. For instance, investigations into the binding modes of synthesized compounds with DNA Gyrase A and N-myristoyltransferase highlight the potential for designing more effective antibacterial and antifungal agents (Desai et al., 2017).
Mécanisme D'action
Target of Action
The primary target of the compound is the serotonin receptors , specifically the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.
Mode of Action
The compound functions as a full agonist at all the aforementioned serotonin receptor sites, except for the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . This means that it binds to these receptors and activates them, thereby mimicking the effects of serotonin. It also binds to the serotonin transporter (SERT) and evokes the release of serotonin .
Pharmacokinetics
The compound is metabolized in the liver by the CYP2D6, CYP1A2, and CYP3A4 enzymes . These enzymes are responsible for the breakdown of many drugs, affecting their bioavailability and duration of action.
Propriétés
IUPAC Name |
8-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N4O2S/c26-25(27,28)20-6-2-7-22(18-20)31-16-14-30(15-17-31)21-9-12-32(13-10-21)35(33,34)23-8-1-4-19-5-3-11-29-24(19)23/h1-8,11,18,21H,9-10,12-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZDHQFYKVIOMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2407061.png)
![N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407063.png)
![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate](/img/structure/B2407065.png)
![2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2407068.png)
![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide](/img/structure/B2407069.png)


![2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide](/img/structure/B2407075.png)


![(2-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2407080.png)
![2-[(4-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2407081.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2407082.png)